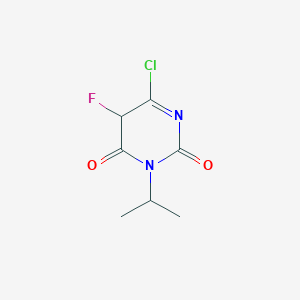

6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione

Description

Properties

Molecular Formula |

C7H8ClFN2O2 |

|---|---|

Molecular Weight |

206.60 g/mol |

IUPAC Name |

6-chloro-5-fluoro-3-propan-2-yl-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8ClFN2O2/c1-3(2)11-6(12)4(9)5(8)10-7(11)13/h3-4H,1-2H3 |

InChI Key |

OMUVGWBALOYSKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C(C(=NC1=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Chlorination at Position 6

Chlorination of pyrimidine-dione derivatives typically employs phosphorus oxychloride (POCl₃) under catalytic conditions. For example, the synthesis of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione (CAS 887581-47-7) involves refluxing the parent uracil analog with POCl₃ and a quaternary ammonium salt, such as benzyltrimethylammonium chloride, to enhance reactivity. This method achieves yields of 70% under optimized conditions (80°C, 6 hours).

Table 1: Chlorination Reaction Optimization

| Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| Benzyltrimethylammonium chloride | 80°C | 6h | 70% | |

| Tetraethylammonium chloride | 90°C | 24h | 69% | |

| None (POCl₃ only) | 110°C | 18h | 41% |

The choice of catalyst significantly impacts reaction efficiency, with quaternary ammonium salts reducing side reactions such as hydroxyl group oxidation.

Fluorination at Position 5

Electrophilic fluorination at position 5 is less straightforward. Indirect routes, such as the reduction of nitro intermediates, are more common. For instance, 2-chloro-5-fluoro-3-nitropyridine (CAS 136888-21-6) is synthesized via nitration followed by chlorination, with subsequent nitro-to-amine reduction using iron and ammonium chloride. Hydrogenation or catalytic transfer hydrogenation could analogously introduce the amine group, which may then undergo diazotization and fluorination via the Balz-Schiemann reaction.

Cyclization and Isopropyl Group Introduction

Uracil Ring Formation

The tetrahydropyrimidine-2,4-dione core is classically constructed via the Biginelli reaction, which condenses urea, an aldehyde, and a β-keto ester. For 3-isopropyl derivatives, isopropylurea or isopropylamine serves as the alkylating agent. A modified approach involves:

Regioselectivity Challenges

Positioning the fluoro and chloro groups requires careful control. Steric effects from the isopropyl group at position 3 influence the reactivity of positions 5 and 6. Computational studies suggest that electron-withdrawing substituents (e.g., Cl) at position 6 direct electrophilic fluorination to position 5 due to resonance stabilization.

Integrated Synthetic Routes

Proposed Three-Step Synthesis

-

Chlorination : Treat 5-fluoro-3-nitro-pyridin-2-ol with POCl₃ and benzyltrimethylammonium chloride in acetonitrile (80°C, 6h) to obtain 2-chloro-5-fluoro-3-nitropyridine.

-

Nitro Reduction : Reduce the nitro group using iron powder and ammonium chloride in tetrahydrofuran/ethanol (reflux, 5h) to yield 2-chloro-5-fluoropyridin-3-amine.

-

Cyclization : React the amine with isopropyl isocyanate and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine-dione core.

Table 2: Critical Reaction Parameters for Cyclization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes ring closure |

| Catalyst | p-Toluenesulfonic acid | Prevents decomposition |

| Solvent | Toluene | Azeotropic water removal |

Case Studies and Experimental Validation

Analogous Compound Synthesis

The preparation of 6-chloro-3-isopropyluracil (CID 820107) demonstrates the feasibility of combining chlorination and alkylation. Using POCl₃ with a phase-transfer catalyst, the chloro group is introduced selectively, followed by alkylation via nucleophilic substitution with isopropylamine.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds.

Scientific Research Applications

Structure and Composition

The compound has the following chemical structure:

- Molecular Formula : C10H12ClF N2O2

- Molecular Weight : 232.67 g/mol

- CAS Number : 1565085-68-8

The presence of chlorine and fluorine atoms contributes to its biological activity and physicochemical properties, making it a candidate for further research.

Medicinal Chemistry

6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione has been investigated for its potential as a therapeutic agent. The compound's structural analogs have shown promising results in various biological assays.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For example, studies have demonstrated that modifications to the tetrahydropyrimidine core can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity Against | IC50 (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.4 |

| Compound B | Escherichia coli | 200 |

| Compound C | Pseudomonas aeruginosa | 200 |

The compound has shown promise in various biological assays, particularly due to its ability to interact with specific biological targets. For instance, it has been evaluated for its effects on enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

Inhibitors targeting specific enzymes are crucial in drug development. Research indicates that 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione can inhibit certain enzymes linked to metabolic disorders. For example, studies have explored its role as an inhibitor of HSD17B13, a target for nonalcoholic steatohepatitis treatment .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it and create new compounds with potentially enhanced properties.

Table: Synthetic Routes

| Reaction Type | Starting Material | Product |

|---|---|---|

| Alkylation | 6-Chloro-5-fluoro tetrahydropyrimidine | Alkylated derivative |

| Halogenation | Tetrahydropyrimidine derivative | Fluorinated product |

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features

Key Substituents and Their Effects :

- Halogenation: The target compound’s 6-chloro and 5-fluoro substituents contrast with analogs like 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (, compound 12a), which lacks halogens but includes aromatic thiophene and phenyl groups.

- Alkyl vs. Aromatic Substituents : The isopropyl group at position 3 differs from compounds such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (, compound 4), which features benzyloxy and methoxymethyl groups. Bulky alkyl groups like isopropyl may reduce solubility but enhance membrane permeability compared to polar ether linkages .

Table 1: Structural Comparison

Physical Properties

Melting Points and Solubility :

- However, analogs like 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) melt at 142–144°C (ethanol/water crystallization) , while 6-[(3-hydroxy-2-hydroxymethyl)propyl]-3-methoxymethyl-5-methylpyrimidin-2,4-dione (, compound 9) has hydroxy groups that likely increase solubility in polar solvents. Halogens in the target compound may elevate melting points due to enhanced intermolecular interactions compared to non-halogenated analogs.

Table 2: Physical Properties

| Compound Name | Melting Point (°C) | Crystallization Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Target Compound | Not reported | Not reported | N/A | N/A |

| 14c () | 160–162 | Ethanol | 82 | |

| 15a () | 142–144 | Ethanol/water (3:1) | 83 |

Spectroscopic Data

IR and NMR Characteristics :

- The target compound’s IR spectrum would likely show C=O stretches near 1700–1740 cm⁻¹, consistent with analogs like 15a (: 1703 cm⁻¹ for C=O) . Halogens may slightly shift these peaks due to electron-withdrawing effects. NH stretches (~3420 cm⁻¹ in 15a ) may also be present if the compound retains NH groups.

Reagents and Conditions :

- Halogenation steps may require specialized reagents (e.g., POCl₃ for chlorination) compared to non-halogenated analogs.

Crystallographic Analysis

Molecular Conformation and Packing :

- The 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-tetrahydropyrimidine-2,4-dione () exhibits a nearly planar pyrimidine ring with a dihedral angle of 85.4° between the pyrimidine and aromatic substituents. N—H⋯O hydrogen bonds form dimeric structures . The target compound’s isopropyl group may introduce steric hindrance, altering crystal packing compared to benzyl-substituted analogs.

Biological Activity

6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of chlorine and fluorine substituents, which are known to influence biological activity by enhancing lipophilicity and modulating receptor interactions.

Research indicates that compounds similar to 6-chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione often interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially affect enzymes related to nucleotide synthesis.

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown activity at GPCRs, which are crucial for many physiological processes. This interaction can lead to downstream signaling effects that modulate cellular responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of pathogens due to its structural features that may disrupt microbial cell membranes or inhibit essential metabolic processes.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several tetrahydropyrimidine derivatives. The results indicated that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further exploration of 6-chloro-5-fluoro derivatives in antimicrobial therapy .

- Enzyme Interaction : Research focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Compounds structurally related to 6-chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione demonstrated competitive inhibition against DHFR, indicating potential as antitumor agents .

- Neuropharmacological Effects : A recent investigation into the effects of tetrahydropyrimidines on GPCRs revealed that certain derivatives could enhance neurotransmitter release in neuronal cultures. This suggests a potential role in treating neurological disorders by modulating synaptic transmission .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione, and how do reaction parameters influence yields?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. Key steps include:

- Reagent selection : Use fluorinated pyrimidine precursors (e.g., 5-fluoropyrimidin-2-amine derivatives) as starting materials .

- Reaction optimization : Control temperature (60–90°C) and pH (neutral to mildly acidic) to minimize side reactions. For example, refluxing in ethanol or DMF improves cyclization efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., R-factor <0.055 for analogous tetrahydropyrimidines) .

- NMR spectroscopy : -NMR detects fluorine environments (δ = -120 to -125 ppm for 5-fluoro substitution), while -NMR identifies carbonyl carbons at ~165–170 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS confirm molecular ion peaks (e.g., [M+H] at m/z 289.2) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, fluoro, propan-2-yl) influence the compound’s stability and biological activity?

Methodological Answer:

- Electronic effects : Fluorine at C5 enhances electronegativity, increasing metabolic stability but reducing solubility. Chlorine at C6 improves lipophilicity, as shown in pyrido[2,3-d]pyrimidine analogs .

- Steric effects : The propan-2-yl group at N3 hinders enzymatic degradation (e.g., cytochrome P450 interactions), as observed in pharmacokinetic studies of related tetrahydropyrimidines .

- Biological assays : Compare IC values in enzyme inhibition assays (e.g., thymidylate synthase) using derivatives with varying substituents .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

Methodological Answer:

- Reproducibility checks : Standardize solvents (anhydrous DMF vs. ethanol) and catalysts (e.g., Pd/C vs. FeCl) to identify yield discrepancies .

- Data normalization : Use internal standards (e.g., 1,3,5-trimethoxybenzene for -NMR) to align spectral interpretations .

- Computational validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts or reaction pathways, reconciling experimental vs. theoretical data .

Q. What degradation pathways occur under varying pH and temperature conditions, and how can stability be improved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.